Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine
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Overview
Description
Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine is a complex organic compound featuring a piperidine ring substituted with a phenylethenesulfonyl group and an ether linkage to a dimethylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, phenylethenesulfonyl chloride, and dimethylaminoethanol.
Step 1 Formation of the Piperidine Derivative: Piperidine is reacted with phenylethenesulfonyl chloride in the presence of a base like triethylamine to form 1-(2-phenylethenesulfonyl)piperidine.
Step 2 Ether Formation: The resulting sulfonyl piperidine is then reacted with dimethylaminoethanol under basic conditions to form the ether linkage, yielding Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenesulfonyl group, leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the phenylethenesulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The ether linkage and the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and receptor binding due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting neurological pathways.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The phenylethenesulfonyl group can form strong interactions with protein targets, while the piperidine ring can enhance binding affinity. The dimethylaminoethyl moiety may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylethenesulfonyl)piperidine: Lacks the ether linkage and dimethylaminoethyl group, making it less versatile.
Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine: Similar in structure but may have different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its combination of a sulfonyl group, piperidine ring, and ether linkage, which together confer distinct chemical and biological properties not found in simpler analogs.
This compound’s versatility in synthetic applications and potential in medicinal chemistry make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N,N-dimethyl-2-[1-(2-phenylethenylsulfonyl)piperidin-4-yl]oxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-18(2)13-14-22-17-8-11-19(12-9-17)23(20,21)15-10-16-6-4-3-5-7-16/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAASTLFMVDVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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